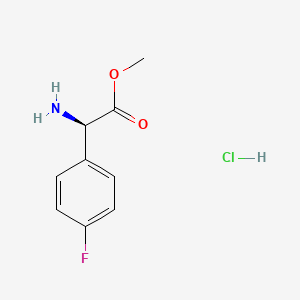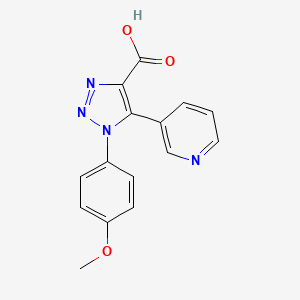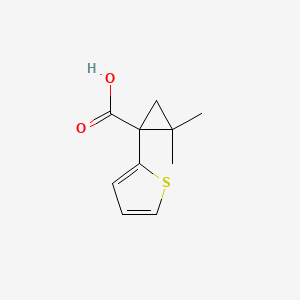
2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid
Overview
Description
2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid, also known as DMTCA, is a cyclic organic compound with a thiophene ring structure and a carboxylic acid group. It was first discovered in the late 1950s, and since then it has been used in a variety of scientific research applications. It is a versatile compound that has a wide range of applications in in vivo and in vitro studies, and it is also used in the synthesis of various pharmaceuticals.
Scientific Research Applications
Synthesis and Biological Activity
2,2-Dimethyl cyclopropanecarboxylic acid has been used as a leading compound due to its biological activity. It has been incorporated in the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, with some compounds showing significant herbicidal and fungicidal activities (Tian et al., 2009).
Insecticidal Properties
This chemical has also been utilized in creating derivatives with high insecticidal activity. Specifically, novel pyrethroid derivatives obtained from 2,2-dimethyl-3-(2-methylpropenyl)-cyclopropanecarboxylic acid demonstrated significant efficacy against various pests, including mosquitoes and houseflies, without toxicity towards mammals (Ferroni et al., 2015).
Chemoenzymatic Synthesis
The compound has been a subject in chemoenzymatic synthesis studies. For instance, enantiopure geminally dimethylated cyclopropane-based C2- and pseudo-C2-symmetric diamines were synthesized using a multigram scale biotransformation process. This demonstrates its utility in producing chiral compounds for various applications (Feng et al., 2006).
Medicinal Chemistry
In medicinal chemistry, 2,2-dimethylcyclopropane carboxylic acid serves as an important intermediate. It has been synthesized via various methods, proving its relevance in the production of pharmaceuticals (Gong, 2007).
Pesticide Synthesis
The compound plays a crucial role in the synthesis of pesticides. For example, it has been used in synthesizing esters of cyclopropane carboxylic acid, known for their biological activity and efficacy in pest control (Li, 2009).
properties
IUPAC Name |
2,2-dimethyl-1-thiophen-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-9(2)6-10(9,8(11)12)7-4-3-5-13-7/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCZYXYIEAWQSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=CS2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672394 | |
| Record name | 2,2-Dimethyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1-(2-thienyl)cyclopropanecarboxylic acid | |
CAS RN |
915919-98-1 | |
| Record name | 2,2-Dimethyl-1-(thiophen-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



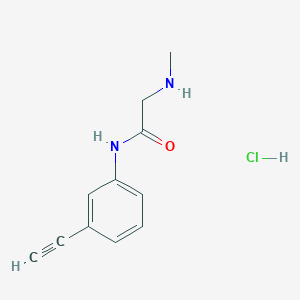
![tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate](/img/structure/B1419298.png)
![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)
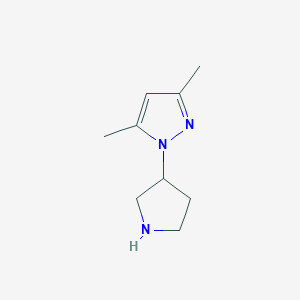
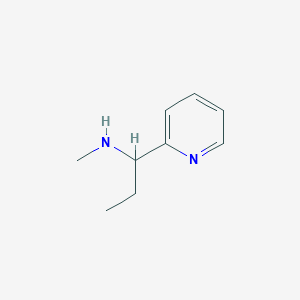
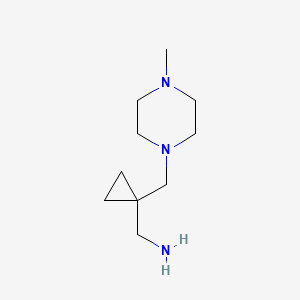

![3-[(3-Chloro-4-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419309.png)
![5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1419310.png)

![3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419313.png)
![tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B1419314.png)
